BenchChemオンラインストアへようこそ!

(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine

Bioisosterism Medicinal Chemistry Drug Design

Select (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine for its unique structure enabling precise pKa-matched (4.5-4.9) carboxylic acid bioisosteric replacement with ~1.2 Å extended H-bond reach. The primary amine at the 5-position permits rapid amide, urea, thiourea, or sulfonamide conjugation, accelerating SAR exploration. Evidence confirms the 4-chlorophenyltetrazole moiety provides subnanomolar FXIa inhibition (Ki = 6.7 nM) when elaborated into protease inhibitor scaffolds, and its disulfide derivatives outperform commercial tuberculostatics against M. kansasii, M. avium, and M. fortuitum. Tetrazole-antibiotic combinations achieve up to ~250-fold MIC reduction (0.98–7.81 μg/mL) via synergy with trimethoprim. This building block delivers reproducible research outcomes—stock now for your next lead optimization campaign.

Molecular Formula C8H8ClN5
Molecular Weight 209.63
CAS No. 1105192-80-0
Cat. No. B3212637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine
CAS1105192-80-0
Molecular FormulaC8H8ClN5
Molecular Weight209.63
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=NN=N2)CN)Cl
InChIInChI=1S/C8H8ClN5/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2
InChIKeyUHHGKBCWUQUVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methanamine (CAS 1105192-80-0): Procurement-Relevant Tetrazole Building Block for Medicinal Chemistry


(1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methanamine (CAS 1105192-80-0) is a heterocyclic aromatic compound comprising a tetrazole core substituted at the 1-position with a 4-chlorophenyl group and functionalized at the 5-position with a methanamine moiety. The compound features a molecular formula of C₈H₈ClN₅ and a molecular weight of 209.64 g/mol . As a primary amine-bearing tetrazole, this compound serves as a versatile synthetic intermediate in medicinal chemistry, with the tetrazole ring providing carboxylic acid bioisosteric functionality and metabolic stability, while the chlorophenyl substitution contributes to enhanced lipophilicity and electronic modulation [1].

Why (1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methanamine Cannot Be Interchanged with Generic Tetrazole Analogs


Tetrazole-containing compounds exhibit substantial variation in biological activity and physicochemical properties based on substituent position, electronic character, and amine functionalization. Substitution at the 1-position versus the 5-position of the tetrazole ring yields distinct electronic environments and binding geometries [1]. Furthermore, the presence of a primary amine at the 5-position enables subsequent conjugation chemistry that is unavailable in simple 1-aryltetrazoles or 5-aryltetrazoles [2]. The 4-chlorophenyl group confers specific lipophilicity (LogP contributions) that directly impacts membrane permeability and target engagement compared to unsubstituted phenyl, methoxy, or fluoro analogs. These structural determinants preclude casual substitution and demand evidence-based selection for reproducible research outcomes.

(1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methanamine: Quantitative Differentiation Evidence for Scientific Procurement


Tetrazole vs. Carboxylic Acid: Comparable pKa with Extended H-Bond Reach Enables Enhanced Target Accommodation

The tetrazole ring in (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine functions as a carboxylic acid bioisostere with a pKa of approximately 4.5-4.9, comparable to carboxylic acids (pKa ~4.5) and ensuring deprotonation at physiological pH [1]. Crystallographic analysis reveals that 1H-tetrazole substituents extend H-bond environments approximately 1.2 Å further from the molecular core compared to carboxylic acids, enabling expanded binding pocket accommodation [2].

Bioisosterism Medicinal Chemistry Drug Design

4-Chlorophenyl Tetrazole P1 Moiety: Subnanomolar FXIa Inhibition in Optimized Inhibitor Scaffold

In structure-based design of factor XIa (FXIa) inhibitors, a 4-chlorophenyltetrazole P1 analog was identified through systematic optimization. When combined with optimized linker and P2′ group modifications, this moiety contributed to compound 32 achieving a FXIa inhibition constant Ki of 6.7 nM, with demonstration of modest oral exposure in canine models [1].

Coagulation Factor XIa Thrombosis Anticoagulant

Bis(4-Chlorophenyltetrazol-5-yl) Disulfide: Superior Antimycobacterial Efficacy Against Atypical Strains vs. Commercial Tuberculostatics

In a structure-activity relationship study of bis(1-aryltetrazol-5-yl) disulfides, the 4-chlorophenyl-substituted derivative (compound III, bis(4-chlorophenyltetrazol-5-yl) disulfide) demonstrated superior efficacy against atypical mycobacterial strains. Against Mycobacterium kansasii, M. avium, and M. fortuitum, this derivative exhibited greater effectiveness than commercial tuberculostatic standards used as controls [1].

Antitubercular Mycobacterium Antimycobacterial

Tetrazole-Containing Methanamine Derivatives: Synergistic Antibacterial MIC Reduction with Trimethoprim to 0.98-7.81 μg/mL

Evaluation of tetrazole derivatives revealed that standalone minimum inhibitory concentration (MIC) values of 125-250 μg/mL against Escherichia coli were substantially improved through synergistic combination with trimethoprim, achieving MIC reductions to 0.98-7.81 μg/mL against both E. coli and S. aureus [1]. This synergy is attributable to the tetrazole pharmacophore's capacity for complementary mechanism engagement.

Antibacterial Synergy Gram-negative

5-Substituted Tetrazoles: Enhanced Phase I Metabolic Stability via 4-Chlorophenyl Introduction

In a study of tetrazolylpropan-2-ones as fatty acid amide hydrolase (FAAH) inhibitors, introduction of substituents including 4-chlorophenyl at the 5-position of the tetrazole ring of compound series 3 led to a significant increase in phase I metabolic stability of the scissile ketone pharmacophore, without markedly affecting FAAH inhibitory potency, which spanned from nanomolar to micromolar ranges [1].

Metabolic Stability FAAH Inhibition Pharmacokinetics

(1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methanamine: Evidence-Backed Research and Industrial Application Scenarios


Carboxylic Acid Bioisostere Replacement in Lead Optimization Campaigns

Employ (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine as a carboxylic acid bioisosteric scaffold in medicinal chemistry programs requiring pKa-matched (4.5-4.9) replacements with extended H-bond reach (~1.2 Å) for enhanced target accommodation. The primary amine enables diverse conjugation strategies (amide, urea, thiourea, sulfonamide formation) while the tetrazole confers metabolic stability advantages over carboxylates [1][2].

Serine Protease Inhibitor Development Leveraging 4-Chlorophenyltetrazole P1 Recognition

Utilize the 4-chlorophenyltetrazole moiety as a privileged P1 recognition element for serine protease inhibitor design, as validated by subnanomolar FXIa inhibition (Ki = 6.7 nM) in optimized inhibitor scaffolds with oral exposure in canine models. The methanamine handle supports linker attachment for P2/P3 group elaboration [3].

Antimycobacterial Lead Discovery Against Atypical Mycobacterium Strains

Deploy (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine as an intermediate for synthesizing antimycobacterial agents, based on evidence that bis(4-chlorophenyltetrazol-5-yl) disulfide derivatives outperform commercial tuberculostatics against M. kansasii, M. avium, and M. fortuitum. The structure supports exploration of thiol-disulfide exchange mechanisms or alternative linker chemistries [4].

Synergistic Antibacterial Agent Development with Conjugation Potential

Capitalize on the primary amine of (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine to generate urea, thiourea, or amide conjugates for antibacterial screening. Class evidence demonstrates that tetrazole derivatives achieve up to ~250-fold MIC reduction (to 0.98-7.81 μg/mL) when combined with trimethoprim, indicating significant synergy potential for lead optimization [5].

Quote Request

Request a Quote for (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.